molecular formula C13H18N2O5 B6197287 tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate CAS No. 161292-83-7

tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate

Cat. No.: B6197287
CAS No.: 161292-83-7
M. Wt: 282.3
InChI Key:
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Description

tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with a hydroxymethyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the substituted phenyl ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound can be used as a precursor for the synthesis of potential drug candidates. The presence of the nitro and hydroxymethyl groups provides opportunities for further functionalization, which can lead to the discovery of new bioactive compounds.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form an amine, which can then participate in hydrogen bonding or electrostatic interactions with biological targets. The hydroxymethyl group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl carbamate: A simpler compound with similar protective properties for amines.

    N-Boc-protected anilines: Compounds with a tert-butyl carbamate group protecting aniline derivatives.

    tert-butyl N-(4-hydroxycyclohexyl)carbamate: A compound with a similar structure but different substitution on the phenyl ring.

Uniqueness

tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. The presence of both a nitro and hydroxymethyl group allows for diverse reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

161292-83-7

Molecular Formula

C13H18N2O5

Molecular Weight

282.3

Purity

95

Origin of Product

United States

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